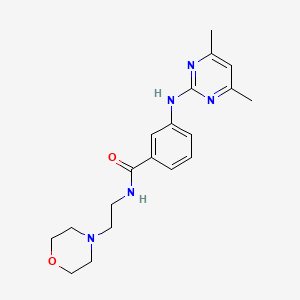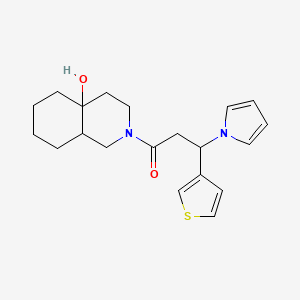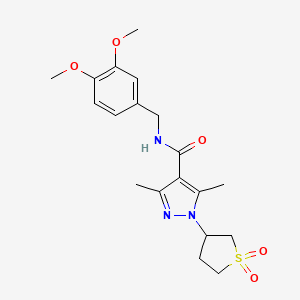![molecular formula C19H22N2O5S B10999678 1-{[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B10999678.png)
1-{[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid is a complex organic compound featuring a thiazole ring, a piperidine ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid typically involves multi-step organic synthesis. One common route starts with the formation of the thiazole ring through a cyclization reaction involving a 3,4-dimethoxyphenyl derivative and a thioamide. This intermediate is then subjected to acylation with a suitable acyl chloride to introduce the acetyl group. The final step involves the coupling of this intermediate with piperidine-4-carboxylic acid under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, solvent recycling, and the development of more efficient catalysts for key reactions.
Chemical Reactions Analysis
Types of Reactions: 1-{[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Formation of quinones from the methoxy groups.
Reduction: Formation of alcohols from the carbonyl groups.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Potential use in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-{[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The thiazole ring may play a crucial role in binding to these targets, while the piperidine and carboxylic acid groups could influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
- 1-{[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxamide
- 1-{[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-methyl ester
Comparison: Compared to its analogs, 1-{[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid may exhibit unique properties due to the presence of the carboxylic acid group, which can influence its solubility, reactivity, and interaction with biological targets. The specific arrangement of functional groups in this compound can lead to distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H22N2O5S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C19H22N2O5S/c1-25-15-4-3-13(9-16(15)26-2)18-20-14(11-27-18)10-17(22)21-7-5-12(6-8-21)19(23)24/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,23,24) |
InChI Key |
OKLGSZBWNKSAJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(acetylamino)phenyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B10999620.png)

![6-[4-oxo-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)butyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B10999631.png)
![methyl 5-(2-methoxyphenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10999639.png)


![2-[3-(1H-indol-3-yl)propyl]-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10999662.png)
![methyl 2-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B10999663.png)
![2-(3-fluorophenyl)-4-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B10999671.png)
![N-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-3-(3-pyridyl)-1H-pyrazole-5-carboxamide](/img/structure/B10999680.png)
![2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide](/img/structure/B10999682.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B10999688.png)
